4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester
Overview
Description
“4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester” is a chemical compound with the molecular formula C10H11NO6 . It is a derivative of 5-hydroxy-4-methoxy-2-nitrobenzoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-methoxy-4-nitrobenzoic acid, an alkoxybenzoic acid derivative, has been synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . A similar approach might be used to synthesize “4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester”, where ethyl iodide could be used instead of methyl iodide.
Molecular Structure Analysis
The molecular structure of “4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester” can be inferred from its molecular formula, C10H11NO6 . It likely contains a benzoic acid core with hydroxy, methoxy, and nitro substituents, as well as an ethyl ester group.
Scientific Research Applications
Influence on Alkaline Hydrolysis Rates
Research by Iskander, Tewfik, and Wasif (1966) in the "Journal of The Chemical Society B: Physical Organic" studied the effect of a nitro-group on the rates of alkaline hydrolysis of ethyl benzoate. They found that a nitro-group in different positions on the benzoate molecule influences the hydrolysis rates significantly. This research provides insights into the chemical behavior of related compounds, including 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester, in alkaline conditions (Iskander, Tewfik, & Wasif, 1966).
Effect on Plant Chlorosis
Dimmock (1967) in the "Journal of the Science of Food and Agriculture" explored the impact of derivatives of 4-hydroxy-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid on plant chlorosis. The study demonstrated that these compounds could induce chlorosis in various plant species, indicating a potential application in agricultural or botanical research (Dimmock, 1967).
Ester Migration in Chemical Reactions
Tran, Dickson, and Barker (2013) in "Tetrahedron Letters" investigated the O-alkylation of phenolic compounds, including 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester derivatives. They observed unexpected hydrolysis and ester migration during the alkylation process, revealing complex chemical behaviors that could be relevant in synthetic organic chemistry (Tran, Dickson, & Barker, 2013).
Synthesis Processes
Research on the synthesis of related ester compounds was conducted by Yin Dulin (2007) in "Fine Chemical Intermediates." This research provides a basis for understanding the synthetic pathways and optimal conditions for producing compounds like 4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester, which could be valuable in pharmaceutical and chemical industries (Yin Dulin, 2007).
properties
IUPAC Name |
ethyl 4-hydroxy-5-methoxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-9(16-2)8(12)5-7(6)11(14)15/h4-5,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASBIXOONHANMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-methoxy-2-nitro-benzoic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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